

An In-depth Technical Guide to the Molecular Structure of Rolitetracycline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rolitetracycline*

Cat. No.: *B610553*

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Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2] First launched in the late 1950s, it was the first of the semi-synthetic tetracyclines and is derived from tetracycline through a Mannich condensation reaction.[3] Structurally, it is an N-Mannich base prodrug of tetracycline, designed for parenteral administration in serious bacterial infections where oral administration is not feasible.[3][4] Its mode of action, like other tetracyclines, involves the inhibition of protein synthesis in bacteria.[5] This guide provides a detailed examination of the molecular structure of **Rolitetracycline**, its synthesis, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

Rolitetracycline is characterized by a four-ring naphthacene carboxamide core, which is the hallmark of the tetracycline class of antibiotics. The key structural modification in **Rolitetracycline** is the addition of a pyrrolidinomethyl group to the amide nitrogen of the tetracycline scaffold.[2] This modification enhances its solubility in water, making it suitable for injection.[3]

General Molecular Properties

The fundamental properties of the **Rolitetracycline** molecule are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₂₇ H ₃₃ N ₃ O ₈	[1]
Molecular Weight	527.57 g/mol	[6]
IUPAC Name	(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide	[2]
CAS Number	751-97-3	[1]
Synonyms	Pyrrolidinylmethyltetracycline, Reverin®, Syntetrin®, Velacycline®, SQ 15,659	[7]

Physicochemical and Computed Properties

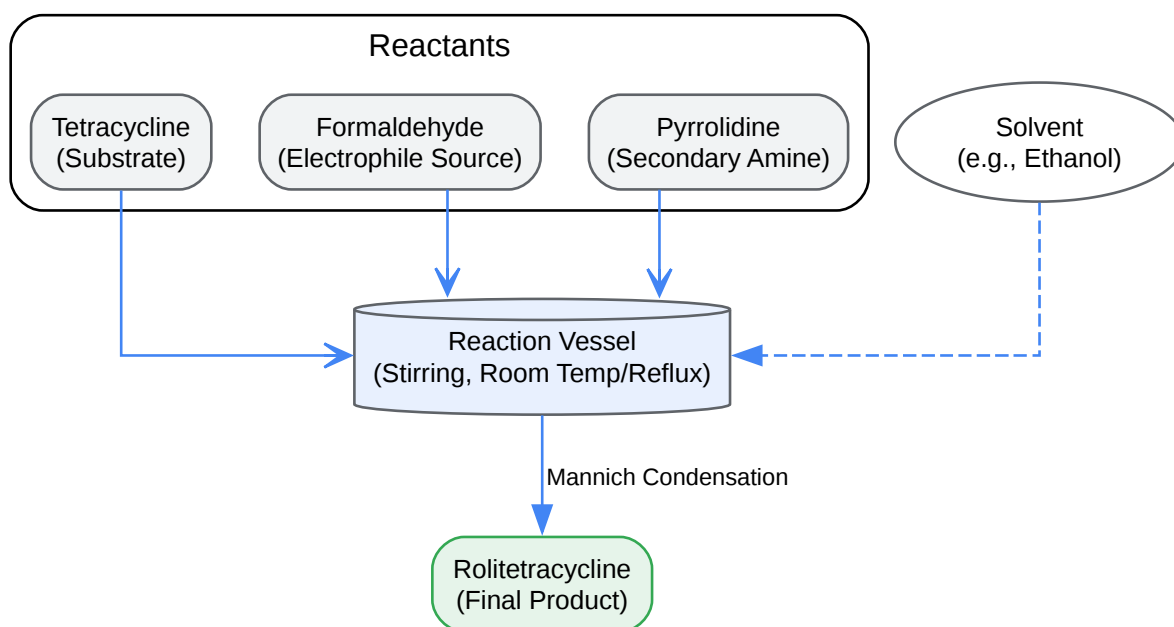
The physicochemical properties of a drug molecule are critical to its formulation, delivery, and pharmacokinetic profile.

Property	Value	Type	Source(s)
Appearance	Yellow to orange solid	Experimental	[3]
Solubility	Soluble in water; Partially soluble in ethanol and methanol	Experimental	[3]
Topological Polar Surface Area (TPSA)	170.87 Å ²	Computed	[6]
logP (Octanol-Water Partition Coefficient)	0.05	Computed	[6]
Hydrogen Bond Donors	6	Computed	[6]
Hydrogen Bond Acceptors	11	Computed	[6][7]
Rotatable Bonds	4	Computed	[6]

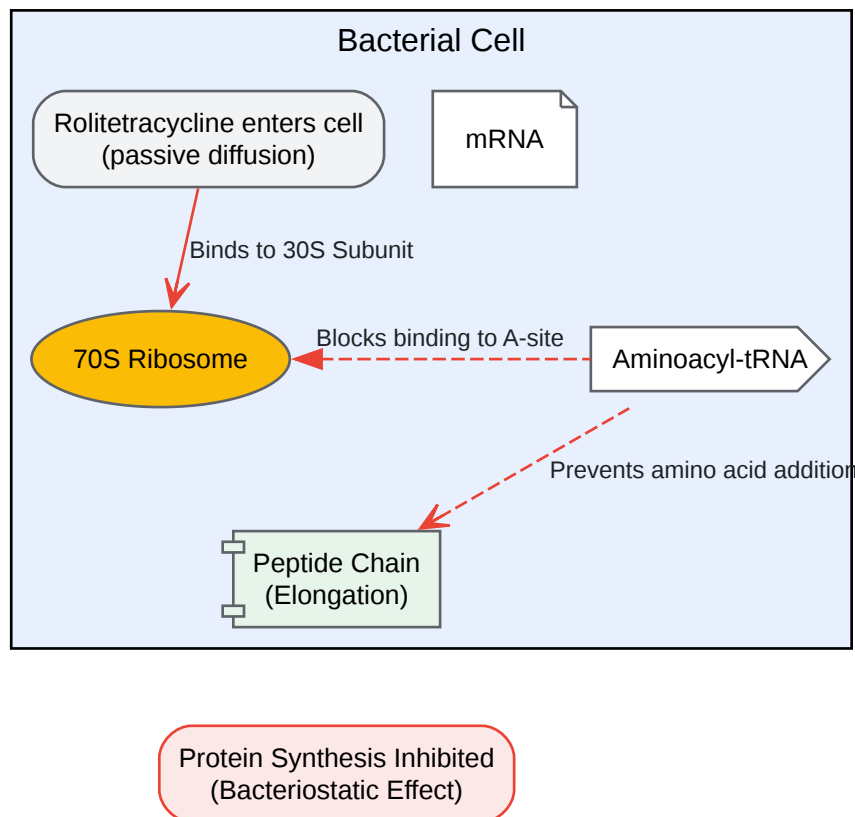
Structural Representation

The 2D chemical structure of **Rolitetracycline**, illustrating the connectivity of atoms and the core tetracycline rings with the characteristic pyrrolidinomethyl side chain.

Synthesis Workflow of Rolitetetracycline via Mannich Reaction



Mechanism of Action of Rolitetracycline



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Rolitetraacycline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610553#what-is-the-molecular-structure-of-rolitetraacycline]

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